3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Overview
Description
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound with a molecular formula of C24H31N3O2 It is characterized by the presence of an adamantane group, a piperazine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The adamantane group is introduced to piperazine through a nucleophilic substitution reaction.
Coupling with Pyrrolidine-2,5-Dione: The piperazine intermediate is then coupled with a pyrrolidine-2,5-dione derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane group is known to enhance the compound’s ability to cross biological membranes, while the piperazine and pyrrolidine-2,5-dione moieties interact with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Adamantan-1-yl-piperazin-1-yl)-1-phenyl-pyrrolidine-2,5-dione
- 4-(Adamantan-1-yl)-1-piperazinylmethanone
Uniqueness
3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-31-21-4-2-20(3-5-21)28-23(29)13-22(24(28)30)26-6-8-27(9-7-26)25-14-17-10-18(15-25)12-19(11-17)16-25/h2-5,17-19,22H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSSJNVUQAOGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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